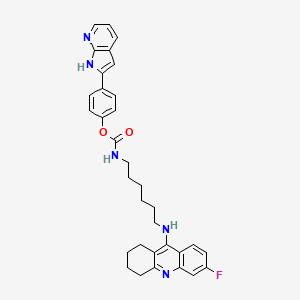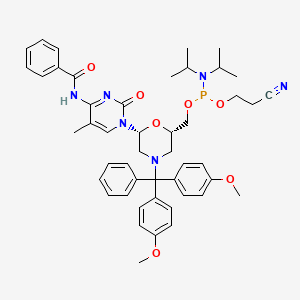
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of phthalic acid and is characterized by the presence of a carboxy-ethylpentyl group. This compound is often utilized in the study of phthalate metabolites and their impact on human health and the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 5-carboxy-2-ethylpentanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated purification systems enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:
Chemistry: As a reference standard for the analysis of phthalate metabolites in environmental samples.
Biology: In studies investigating the biological effects of phthalates on cellular processes.
Medicine: To understand the metabolism and toxicology of phthalates in the human body.
Industry: Used in the quality control of products containing phthalates, such as plastics and personal care products
Mécanisme D'action
The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 involves its interaction with various molecular targets. It is metabolized in the body to form monoesters and other metabolites, which can interact with cellular receptors and enzymes. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Mono(2-ethylhexyl) Phthalate
- Di(2-ethylhexyl) Phthalate
- Mono(5-carboxy-2-ethylpentyl) Phthalate
Comparison: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical applications. Compared to other phthalates, it provides more accurate and reliable data in studies involving phthalate metabolism and environmental impact .
Propriétés
Formule moléculaire |
C16H20O6 |
|---|---|
Poids moléculaire |
312.35 g/mol |
Nom IUPAC |
2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D |
Clé InChI |
XFGRNAPKLGXDGF-KNIGXJNHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC(=O)O)[2H])[2H] |
SMILES canonique |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)










